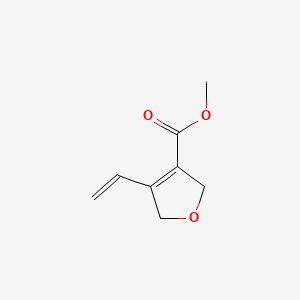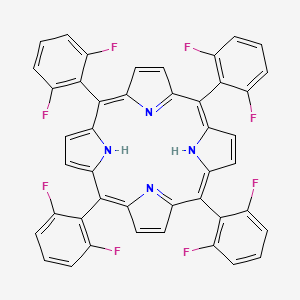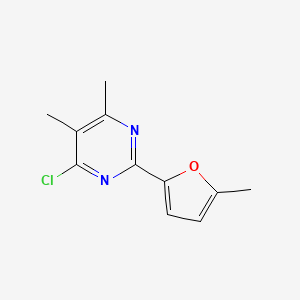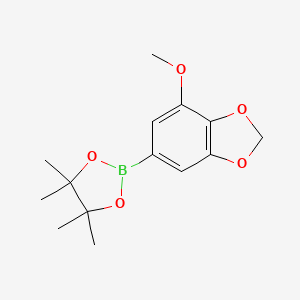![molecular formula C15H17NO3S B13449614 [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is an organic compound that features both an amino group and a sulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate typically involves the reaction of 3-(1-aminoethyl)phenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
化学反応の分析
Types of Reactions
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The sulfonate ester can be reduced to a sulfonic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 3-(1-nitroethyl)phenyl 4-methylbenzenesulfonate.
Reduction: Formation of 3-(1-aminoethyl)phenyl 4-methylbenzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The sulfonate ester group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Similar Compounds
- [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonic acid
- [3-(1-nitroethyl)phenyl] 4-methylbenzenesulfonate
- [3-(1-aminoethyl)phenyl] 4-chlorobenzenesulfonate
Uniqueness
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is unique due to the presence of both an amino group and a sulfonate ester, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C15H17NO3S |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO3S/c1-11-6-8-15(9-7-11)20(17,18)19-14-5-3-4-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3 |
InChIキー |
OBTLCMGVYRXEPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino}pentanoic acid](/img/structure/B13449555.png)






![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)



![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
